molecular formula C11H8BrF3N2O3 B7957122 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone CAS No. 912846-87-8

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone

Cat. No.: B7957122
CAS No.: 912846-87-8
M. Wt: 353.09 g/mol
InChI Key: ZDVBRUOONPLBFS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound reveals distinct signals:

  • Aromatic Protons : A singlet at δ 8.2–8.4 ppm for H-5 (meta to Br and NO₂), and a doublet at δ 7.6–7.8 ppm for H-8 (ortho to Br).
  • Methylene Protons : Multiplets between δ 2.8–3.5 ppm for the -CH₂- groups in the dihydroisoquinoline ring.
  • Trifluoroethanone Group : No protons, but the carbonyl carbon appears at δ 160–170 ppm in the carbon Nuclear Magnetic Resonance (¹³C NMR) spectrum.

Infrared Spectroscopy

Infrared (IR) absorption bands include:

  • C=O Stretch : A strong peak at 1,710–1,730 cm⁻¹, characteristic of the trifluoroethanone carbonyl.
  • NO₂ Stretches : Asymmetric and symmetric vibrations at 1,520 cm⁻¹ and 1,350 cm⁻¹, respectively.
  • C-F Stretches : Peaks at 1,100–1,200 cm⁻¹ for the CF₃ group.

Mass Spectrometry

Electrospray ionization Mass Spectrometry (MS) shows a molecular ion peak at m/z 353.09 ([M]⁺), with isotopic splitting due to bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). Fragmentation patterns include loss of the trifluoroacetyl group (-COCF₃, 97 Da) and the nitro moiety (-NO₂, 46 Da).

Properties

IUPAC Name

1-(7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O3/c12-8-3-7-5-16(10(18)11(13,14)15)2-1-6(7)4-9(8)17(19)20/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVBRUOONPLBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719192
Record name 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912846-87-8
Record name 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline

The dihydroisoquinoline core is typically derived from tetrahydroisoquinoline precursors. A common approach involves:

Starting material : 6-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-16-8).
Bromination :

  • React with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–25°C.

  • Example : Treatment with NBS in CCl₄ under UV light yields 7-bromo-6-nitro-3,4-dihydroquinolin-2(1H)-one (69% yield).

Key data :

ParameterValue
SolventCCl₄/AcOH
Temperature0–25°C
Reaction time4–6 h
Yield65–70%

This intermediate is critical for subsequent functionalization.

Trifluoroacetylation at the 2-Position

The trifluoroacetyl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation:

Procedure :

  • Dissolve 7-bromo-6-nitro-3,4-dihydroquinolin-2(1H)-one (1 equiv) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic anhydride (TFAA, 1.2 equiv) dropwise under nitrogen.

  • Catalyze with aluminum chloride (AlCl₃, 0.1 equiv) at 0°C.

  • Warm to room temperature and stir for 12 h.

  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/heptane gradient).

Optimization notes :

  • Excess TFAA improves yield but risks side reactions.

  • Lower temperatures (0–5°C) suppress ring nitration side products.

Performance metrics :

MetricValue
Yield58–63%
Purity (HPLC)>95%

Alternative Route: One-Pot Bromination-Nitration-Acylation

A streamlined method reduces purification steps:

Steps :

  • React 3,4-dihydroisoquinoline with HNO₃/H₂SO₄ at −10°C to install the nitro group.

  • Brominate using CuBr₂ in HBr/AcOH at 50°C.

  • Acylate with TFAA in DCM/AlCl₃.

Advantages :

  • 20% higher overall yield (78%) compared to sequential steps.

  • Reduced solvent use.

Critical Reaction Parameters

Nitration Regioselectivity

The nitro group preferentially occupies the 6-position due to:

  • Electronic effects : Meta-directing nature of the dihydroisoquinoline ring.

  • Steric hindrance : 7-Bromo substituent directs nitration to the adjacent 6-position.

Conditions for >90% regioselectivity :

  • Use fuming HNO₃ in H₂SO₄ at −5°C.

  • Reaction time: 2 h.

Purification Challenges

The final compound is prone to degradation during chromatography. Solutions include:

  • SCX-2 cartridges : Remove basic impurities (e.g., unreacted amines).

  • Recrystallization : Ethanol/water (3:1) yields crystals with 99% purity.

Scalability and Industrial Feasibility

Pilot-scale data (from patent US11084824B2):

ParameterValue
Batch size10 kg
Overall yield52%
Purity98.5%
Cost per gram$90–$330

Key considerations :

  • TFAA is cost-prohibitive at scale; alternatives like trifluoroacetyl chloride are being explored.

Emerging Methodologies

Catalytic Bromination

Pd-catalyzed C–H bromination using NBS:

  • Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), DMF, 80°C.

  • Yield : 82% with 99% regioselectivity.

Flow Chemistry

Continuous flow systems reduce reaction times:

  • Nitration: 15 min (vs. 2 h batch).

  • Bromination: 30 min (vs. 6 h batch) .

Chemical Reactions Analysis

Nitration with Trifluoroacetic Acid (TFA)

  • Conditions :

    • Precursor (196 mmol) dissolved in TFA (100 mL).

    • Fuming HNO₃ added dropwise at 0°C.

    • Reaction stirred for 2 hours, followed by TFA removal under reduced pressure.

  • Workup :

    • Extraction with CH₂Cl₂, washing with NaHCO₃, and silica gel chromatography.

  • Yield : 94% .

Trifluoromethanesulfonic Acid-Mediated Nitration

  • Conditions :

    • Trifluoromethanesulfonic acid (13.7 mmol) in CH₂Cl₂ at -78°C.

    • HNO₃ (27.4 mmol) added, followed by precursor (13.7 mmol).

    • Reaction warmed to 0°C and stirred for 1 hour.

  • Workup :

    • Extraction with CH₂Cl₂, NaHCO₃ wash, and column chromatography.

  • Yield : 78% .

Nitration in Sulfuric Acid/Dichloromethane

  • Conditions :

    • Precursor reacted with HNO₃ in H₂SO₄/CH₂Cl₂ at low temperatures.

    • Purified via column chromatography (hexane/EtOAc, 1:4).

  • Yield : 52% .

Comparison of Nitration Methods

MethodCatalyst/SolventTemperatureYieldCitation
TFA-mediatedTFA/CH₂Cl₂0°C94%
TrifluoromethanesulfonicCF₃SO₃H/CH₂Cl₂-78°C → 0°C78%
H₂SO₄/CH₂Cl₂H₂SO₄/CH₂Cl₂Low temp.52%

Trifluoroacetyl Group Stability

The 2,2,2-trifluoroethanone moiety is stable under acidic nitration conditions but may undergo hydrolysis under strongly basic conditions. No experimental data on hydrolysis is reported in the sources.

Nitro Group Reduction

While not explicitly documented for this compound, nitro groups in similar isoquinoline derivatives are typically reduced to amines using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

Bromide Reactivity

The bromine substituent at position 7 can participate in cross-coupling reactions (e.g., Suzuki-Miyaura), though specific examples are absent in the provided sources .

Purification and Characterization

  • Recrystallization : Crude product recrystallized in ethanol yields a cream-colored solid (81.1% recovery) .

  • Chromatography : Silica gel chromatography (CH₂Cl₂ or hexane/EtOAc) is critical for removing byproducts .

  • Analytical Data :

    • ¹H NMR (DMSO-d₆): δ 8.1 (d, J=7.9 Hz), 7.5 (t, J=8.5 Hz), 4.1 (d, J=12.9 Hz) .

    • Molecular Formula : C₁₁H₈BrF₃N₂O₃ .

Key Challenges and Optimization

  • Low-Temperature Control : Excessive heat during nitration leads to decomposition.

  • Acid Selection : TFA offers higher yields than H₂SO₄ but requires careful handling .

  • Byproduct Formation : Over-nitration or ring oxidation necessitates rigorous chromatography .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that compounds similar to 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone exhibit significant anticancer properties. The isoquinoline derivatives have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines by activating caspase pathways .

Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial activity. Research has highlighted that nitro-containing heterocycles often possess antibacterial properties. Compounds with similar structures have been evaluated for their effectiveness against resistant bacterial strains, showing promising results in inhibiting bacterial growth .

Neuroprotective Effects:
There is emerging evidence suggesting that derivatives of this compound may have neuroprotective effects. Studies indicate that isoquinoline derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science

Fluorinated Compounds:
The trifluoroethanone moiety in the compound enhances its lipophilicity and stability, making it suitable for applications in material science. Fluorinated compounds are known for their unique properties such as low surface energy and high thermal stability. This makes them ideal candidates for use in coatings and advanced materials .

Polymer Chemistry:
In polymer science, the incorporation of trifluoroethanone derivatives can lead to the development of novel polymers with enhanced mechanical properties and thermal stability. Research has focused on synthesizing copolymers that utilize this compound to improve the performance characteristics of materials used in various industrial applications .

Synthetic Intermediate

Building Block for Synthesis:
this compound serves as a valuable synthetic intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be used as a precursor for synthesizing more complex molecules. This is particularly useful in the development of pharmaceuticals where multi-step synthesis is often required .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines via caspase pathway activation
Antimicrobial Properties Effective against resistant bacterial strains
Neuroprotective Effects Modulated neurotransmitter systems; potential benefits in neurodegeneration
Material Science Enhanced stability and low surface energy for coatings
Synthetic Intermediate Valuable precursor for complex organic synthesis

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules:

  • Molecular Targets: Enzymes, receptors, and nucleic acids.

  • Pathways Involved: Mechanisms often involve inhibition of enzymatic activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations:

Bromo vs. Chloro: Bromo’s larger atomic radius and stronger electron-withdrawing effect may improve hydrophobic interactions in enzyme pockets compared to chloro analogues .

Trifluoroacetyl Group:

  • The CF₃CO moiety is conserved across analogues, contributing to metabolic stability and enhanced binding through dipole interactions.

Enzyme Inhibition

  • BChE Inhibition: Compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives (e.g., compound 23 in ) exhibit IC₅₀ values < 1 µM for BChE, attributed to dual binding at catalytic and peripheral anionic sites . The target compound’s nitro group may further stabilize enzyme-ligand interactions via hydrogen bonding or π-stacking.
  • HIV-1 RT Inhibition: Derivatives with 6,7-dimethoxy substituents () show moderate activity (IC₅₀ ~10–50 µM). The nitro group’s electron-withdrawing nature in the target compound could enhance interactions with RT’s hydrophobic pocket.

Anti-Aβ Aggregation

  • Compounds 9 and 23 () reduce Aβ₁–42 aggregation by 40–60% at 10 µM. The target compound’s nitro group may improve solubility and penetration into amyloid plaques.

Biological Activity

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a complex organic compound with the molecular formula C₁₁H₈BrF₃N₂O. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a trifluoroethanone moiety and various functional groups that may influence its biological activity. This article explores the biological activities, potential therapeutic applications, and relevant research findings related to this compound.

  • Molecular Formula : C₁₁H₈BrF₃N₂O
  • Molecular Weight : Approximately 353.09 g/mol
  • CAS Number : 1279717-17-7

The presence of bromine and nitro groups in the isoquinoline structure enhances its pharmacological properties, making it a subject of interest in drug development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against various pathogens. Its structural similarity to other known antimicrobial agents suggests potential efficacy against resistant strains of bacteria.
  • Cytotoxicity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The specific mechanisms of action are still under investigation but may involve interactions with cellular receptors or enzymes critical for tumor growth.
  • Neuroprotective Effects : Some derivatives of isoquinoline compounds have demonstrated neuroprotective properties. The potential for this compound to provide similar benefits is an area of ongoing research.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits antibacterial activity against E. coli and S. aureus
CytotoxicityInhibits proliferation in Hela and A549 cancer cell lines
NeuroprotectionPotential protective effects on neuronal cells; further studies needed

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that compounds with similar structural motifs showed promising results in inhibiting bacterial growth.
  • Cancer Cell Proliferation : In another study focusing on isoquinoline derivatives, compounds exhibiting similar structural features were tested for their cytotoxic effects on human cancer cell lines. Results showed significant inhibition of cell viability at varying concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination and nitration of a dihydroisoquinoline precursor. Evidence from related brominated ketones (e.g., 2-Bromo-1-(2-fluorophenyl)ethanone) suggests that anhydrous dichloromethane and controlled bromine addition at 25°C yield stable intermediates . For nitration, mixed acid systems (HNO₃/H₂SO₄) under ice-cooling conditions are recommended to avoid over-nitration. Purification via column chromatography (silica gel, hexane/EtOAc) is critical, with yields typically ranging from 50–70% depending on steric hindrance from the trifluoroacetyl group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for confirming the dihydroisoquinoline scaffold and substituent positions. The trifluoroacetyl group appears as a singlet near δ 160–170 ppm in ¹³C NMR .
  • HRMS : Essential for verifying molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .
  • IR Spectroscopy : The nitro group (NO₂) shows strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), while the carbonyl (C=O) appears near 1700 cm⁻¹ .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

  • Methodological Answer : The nitro group introduces thermal sensitivity. Stability studies on analogous nitroaromatics indicate decomposition above 100°C. Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the trifluoroacetyl and nitro groups. These groups polarize the adjacent C–Br bond, increasing its electrophilicity. Fukui indices help identify reactive sites for SNAr (nucleophilic aromatic substitution) or cross-coupling reactions . Solvent effects (e.g., DMF vs. THF) can be simulated using the SMD continuum model to optimize reaction kinetics .

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic configuration?

  • Methodological Answer : Crystallize the compound in a monoclinic system (e.g., P2₁/n space group) using slow evaporation of a DCM/hexane mixture. X-ray data (λ = 0.71073 Å, θ range = 2.5–28.3°) reveal bond angles and torsion angles, confirming the planarity of the nitro group and the chair conformation of the dihydroisoquinoline ring. Compare with structurally similar compounds (e.g., 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone) to validate deviations .

Q. What experimental designs assess the compound’s ecotoxicological impact in aquatic systems?

  • Methodological Answer : Follow OECD Test Guideline 211:

  • Expose Daphnia magna to 0.1–10 mg/L of the compound for 48 hours. Measure LC₅₀ values and compare with baseline toxicity models.
  • Use LC-MS/MS to quantify bioaccumulation in fish liver microsomes.
  • Assess photodegradation in simulated sunlight (UVB/UVA) with TiO₂ as a catalyst, monitoring intermediates via GC-MS .

Contradictory Data Analysis

Q. Discrepancies in reported melting points for structurally similar brominated isoquinolines: How to resolve them?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. For example, 2-Bromo-1-(4-chlorophenyl)ethanone has reported mp values of 65–66°C (pure) vs. 60–62°C (95% purity) . Use differential scanning calorimetry (DSC) to identify polymorph transitions and recrystallize from ethanol/water to isolate the thermodynamically stable form .

Methodological Tables

Property Technique Key Parameters Reference
Synthetic Yield OptimizationColumn ChromatographyHexane/EtOAc (3:1), Rf = 0.4
Thermal StabilityTGA/DSCDecomposition onset: 105°C
Aquatic ToxicityDaphnia magna BioassayLC₅₀ = 2.3 mg/L (95% CI: 1.8–3.0)

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